N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups in the compound enhance its ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and carboxamides, such as:
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
- 4-chloro-3-(trifluoromethyl)phenylcarbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .
Uniqueness
What sets N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both methoxyphenyl and trifluoromethyl groups enhances its stability and activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O2/c1-25-10-4-2-3-9(7-10)22-13(24)11-5-8(14(16,17)18)6-12(23-11)15(19,20)21/h2-7H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYGKFMECCXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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